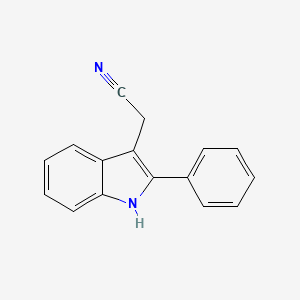

2-Phenylindole-3-acetonitrile

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone in drug discovery, widely recognized as a "privileged structure." researchgate.net This designation stems from its prevalence in a vast number of biologically active natural products, alkaloids, and synthetic compounds. researchgate.netresearchgate.net Its unique electronic properties and the ability of its nitrogen atom to form hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and receptors. aip.org

The indole nucleus is a key component in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. mdpi.com Its structural versatility allows for the introduction of various functional groups, leading to a broad spectrum of pharmacological activities. researchgate.net Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. researchgate.netmdpi.comijpsr.com The ability of the indole scaffold to bind to diverse protein targets with high affinity underscores its importance and continued relevance in the quest for new medicines. aip.org

Overview of 2-Phenylindole (B188600) Derivatives in Medicinal Chemistry

Derivatives of 2-phenylindole form a significant class of compounds within medicinal chemistry, demonstrating a wide range of pharmacological effects. omicsonline.orgomicsonline.org These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. omicsonline.orgomicsonline.org For instance, certain 2-phenylindole derivatives have shown potent anti-proliferative activity against various cancer cell lines, including those of the breast and lungs, by mechanisms such as the inhibition of tubulin polymerization and topoisomerase enzymes. omicsonline.orgomicsonline.org

In the realm of anti-inflammatory research, 2-phenylindole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. japsonline.com Furthermore, novel 2-phenylindole scaffolds have been identified as having bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting a potential new avenue for tuberculosis treatment. nih.govacs.org The structural and electronic properties of the 2-phenylindole core, including its high electron mobility and thermal stability, also make it a valuable component in the development of materials for organic electronics. omicsonline.org

The following table provides a summary of the diverse biological activities reported for various 2-phenylindole derivatives:

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of tubulin polymerization, DNA intercalation, topoisomerase inhibition | omicsonline.orgomicsonline.org |

| Anti-inflammatory | COX-2 enzyme inhibition | japsonline.com |

| Antimicrobial | Bactericidal against Mycobacterium tuberculosis | nih.govacs.org |

| Antiviral | Inhibition of HBV replication | omicsonline.org |

| Cannabinoid Receptor Modulation | Positive allosteric modulators of CB1R | researchgate.net |

Rationale for Research Focus on 2-Phenylindole-3-acetonitrile

The specific focus on this compound stems from the strategic combination of the established 2-phenylindole scaffold with a nitrile group at the 3-position of the indole ring. The introduction of a cyano (-CN) group can significantly influence a molecule's physicochemical properties and biological activity.

In a study aimed at developing inhibitors of nitric oxide synthase and NF-κB, two key players in inflammation and cancer, a series of 2-phenylindole derivatives were synthesized and evaluated. nih.gov Among these, the cyano-substituted derivative, this compound, demonstrated potent inhibitory activity against both nitrite (B80452) production and NF-κB. nih.gov Specifically, it exhibited an IC50 value of 4.8±0.4 μM for nitrite inhibition and 8.5±2.0 μM for NF-κB inhibition. nih.gov This dual inhibitory action suggests a synergistic therapeutic potential for conditions where both pathways are implicated.

The rationale for investigating this compound is thus twofold: it builds upon the well-established therapeutic potential of the 2-phenylindole core, and the addition of the acetonitrile (B52724) moiety at the 3-position has been shown to confer potent and specific biological activities. This makes it a compelling candidate for further optimization and development in the search for novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHOBNLHXZPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427329 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27005-52-3 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylindole 3 Acetonitrile and Its Analogs

Classical and Established Synthetic Routes to the 2-Phenylindole (B188600) Core

The construction of the 2-phenylindole scaffold is a cornerstone of this synthetic pathway. Several named reactions in organic chemistry provide reliable methods for this purpose.

The Fischer indole (B1671886) synthesis is a widely used and versatile method for preparing indoles. researchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of phenylhydrazine (B124118) and an appropriate ketone or aldehyde. researchgate.netorgsyn.org In the case of 2-phenylindole, the precursor is acetophenone (B1666503) phenylhydrazone, derived from acetophenone and phenylhydrazine. orgsyn.orgyoutube.com The reaction is often carried out in the presence of a strong acid catalyst such as polyphosphoric acid or zinc chloride at elevated temperatures. youtube.comnih.gov

The general mechanism begins with the formation of the phenylhydrazone, which then tautomerizes to an enamine. A ijnrd.orgijnrd.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. researchgate.net One-pot solvent-free methods have also been developed for the synthesis of 2-phenylindole derivatives using this approach. researchgate.net

Table 1: Representative Conditions for Fischer Indole Synthesis of 2-Phenylindole

| Reactants | Catalyst | Solvent | Temperature | Yield |

| Acetophenone, Phenylhydrazine | Zinc Chloride | None | 170°C | 72-80% youtube.com |

| Acetophenone, Phenylhydrazine | Polyphosphoric Acid | None | 100-120°C | Not specified chemicalbook.com |

| Acetophenone, Phenylhydrazine | Zinc Chloride, Acetic Acid | None | 180°C | 86% uni-mainz.de |

This table presents a selection of reported reaction conditions and is not exhaustive.

The Bischler-Möhlau indole synthesis provides another route to 2-aryl-indoles. This method involves the reaction of an α-bromoacetophenone with an excess of aniline (B41778). mdma.ch The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization under harsh reaction conditions to yield the 2-phenylindole. nih.govmdma.ch Despite its long history, this method has seen less frequent use compared to the Fischer synthesis due to factors such as severe reaction conditions and often lower yields. mdma.ch However, modifications, including the use of microwave irradiation, have been developed to improve the efficiency of this reaction. mdma.ch

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. ijnrd.org While this method can produce indoles with yields often exceeding 70%, it is not as commonly employed due to the challenges associated with the synthesis and stability of the starting azido-propenoic ester. ijnrd.org The reaction is believed to proceed through a nitrene intermediate. ijnrd.org

The cyclization of aryl hydrazones is the core principle of the Fischer indole synthesis. researchgate.net Beyond the acid-catalyzed methods, thermal cyclization of arylhydrazones in the absence of an acid catalyst has also been investigated. chemicalbook.com For instance, the distillation of acetophenone phenylhydrazone has been reported to yield some 2-phenylindole. chemicalbook.com This indicates that under certain conditions, the requisite cyclization can be induced thermally, although acid catalysts are generally employed to improve efficiency and yield. chemicalbook.com

Direct Functionalization Strategies at the C3-Position of 2-Phenylindole

Once the 2-phenylindole core is synthesized, the next critical step is the introduction of a functional group at the C3 position, which will then be converted to the acetonitrile (B52724) moiety.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. nih.gov This reaction can also be applied to electron-rich heterocyclic compounds like indoles to introduce a formyl group. The reaction typically involves treating the indole with chloroform (B151607) in a basic solution, often aqueous sodium hydroxide. nih.gov The reactive species is dichlorocarbene (B158193), which is generated in situ. nih.gov The electrophilic dichlorocarbene attacks the electron-rich indole ring, preferentially at the C3 position, leading to the formation of an intermediate that, after hydrolysis, yields the 3-formyl derivative, 2-phenylindole-3-carbaldehyde. nih.gov

This 2-phenylindole-3-carbaldehyde is a key intermediate in the synthesis of 2-Phenylindole-3-acetonitrile. A one-step method has been developed for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles. This process involves the use of sodium borohydride, formamide, and sodium cyanide. The reaction proceeds by first reducing the aldehyde to the corresponding alcohol, which is then converted to the nitrile.

Alternatively, the 3-formyl derivative can be converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride. This oxime can then be dehydrated to the corresponding nitrile, this compound, for instance, by using a copper(II) acetate (B1210297) catalyst under ultrasound irradiation.

Table 2: Synthesis of this compound from 2-Phenylindole-3-carbaldehyde

| Starting Material | Reagents | Conditions | Product | Yield |

| Indole-3-carboxaldehydes | 1. NaBH4, MeOH, NH2CHO2. NaCN | Reflux at 100°C | Indole-3-acetonitriles | Good to Excellent |

| 2-Phenyl-1H-indole-3-carbaldehyde oxime | Cu(OAc)2 | Ultrasound irradiation, 2h | 3-Cyano-2-phenylindole | 84% |

This table illustrates general methods for the conversion of the 3-formyl group to the 3-acetonitrile group in indole systems.

Oxalyl Chloride Mediated Acylation and Subsequent Transformations

Oxalyl chloride is a versatile and highly reactive reagent in organic synthesis, frequently employed for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgsci-hub.se In the context of this compound synthesis, its primary role is in the activation of a carboxylic acid precursor, which can then be converted to the desired nitrile. This method typically involves a multi-step sequence starting with the acylation of the indole nucleus.

A general approach involves the Friedel-Crafts acylation of 2-phenylindole at the 3-position. wikipedia.org However, a more common strategy for introducing the acetonitrile moiety begins with a precursor such as indole-3-acetic acid. The carboxylic acid is converted to the more reactive acyl chloride using oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org The resulting indole-3-acetyl chloride is a key intermediate that can undergo subsequent transformations to yield the target nitrile.

One such transformation is the reaction of the acyl chloride with an ammonia source to form the corresponding primary amide, indole-3-acetamide. This amide can then be dehydrated using a variety of reagents to afford this compound. Common dehydrating agents include phosphorus pentoxide, phosphoryl chloride, or thionyl chloride. This two-step process, acylation followed by amidation and dehydration, provides a reliable, albeit sometimes lengthy, route to the desired product.

| Step | Reagent | Intermediate/Product |

| 1. Acyl Chloride Formation | Oxalyl Chloride, cat. DMF | Indole-3-acetyl chloride |

| 2. Amidation | Ammonia | Indole-3-acetamide |

| 3. Dehydration | Dehydrating Agent (e.g., P₂O₅) | This compound |

Knoevenagel Condensation with Acetonitrile Precursors

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This methodology is particularly well-suited for the synthesis of α,β-unsaturated compounds. sigmaaldrich.com For the preparation of this compound and its analogs, a common strategy employs the Knoevenagel condensation of 2-phenylindole-3-carboxaldehyde with a suitable acetonitrile precursor.

In this approach, 2-phenylindole-3-carboxaldehyde is reacted with an active methylene compound such as cyanoacetic acid or one of its esters (e.g., ethyl cyanoacetate). The reaction is typically catalyzed by a base like piperidine (B6355638) or an amine salt. acgpubs.orgacgpubs.org The initial condensation product is an α,β-unsaturated nitrile.

For instance, the reaction of 2-phenylindole-3-carboxaldehyde with cyanoacetic acid in the presence of a base will yield 2-(2-phenyl-1H-indol-3-yl)acrylonitrile. Subsequent chemical modifications, such as reduction of the double bond, would be necessary to arrive at the final this compound. The choice of the active methylene compound and the reaction conditions can be tuned to optimize the yield and purity of the desired product. acgpubs.org

| Aldehyde | Active Methylene Compound | Catalyst | Intermediate Product |

| 2-Phenylindole-3-carboxaldehyde | Cyanoacetic acid | Piperidine | 2-(2-Phenyl-1H-indol-3-yl)acrylonitrile |

| 2-Phenylindole-3-carboxaldehyde | Ethyl cyanoacetate | Ammonium acetate | Ethyl 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylate |

| 2-Phenylindole-3-carboxaldehyde | Malononitrile | Piperidine | 2-(2-Phenyl-1H-indol-3-yl)malononitrile |

Advanced and Catalytic Approaches for this compound Formation

Modern organic synthesis has seen a surge in the development of advanced and catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to traditional approaches. These cutting-edge techniques are increasingly being applied to the synthesis of complex molecules like this compound.

Photoredox Catalysis for Cyanomethylation of Indoles

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions, utilizing visible light to initiate single-electron transfer processes. nih.gov This technology has been successfully applied to the direct cyanomethylation of indoles, providing a streamlined route to compounds such as this compound. acs.orgnih.gov

In a typical photoredox-catalyzed cyanomethylation, an indole substrate is reacted with a cyanomethyl radical precursor, such as bromoacetonitrile, in the presence of a photocatalyst and a light source, often blue LEDs. nih.govacs.org The photocatalyst, upon excitation by light, initiates a single-electron transfer to the bromoacetonitrile, generating a cyanomethyl radical. nih.gov This highly reactive radical then adds to the electron-rich indole ring, typically at the C2 or C3 position, depending on the substitution pattern of the indole. acs.orgnih.gov

This method offers several advantages, including the avoidance of harsh reagents and high temperatures, as well as a broad substrate scope. nih.gov Indoles bearing a variety of functional groups, including alkyl, aryl, halogen, ester, and ether groups, have been shown to undergo cyanomethylation in moderate to excellent yields (16-90%). nih.govnih.gov

| Substrate | Cyanomethyl Source | Photocatalyst | Light Source |

| 2-Phenylindole | Bromoacetonitrile | Iridium or Ruthenium complex | Blue LEDs |

Conversion of 3-Carboxaldehyde Oximes to Nitriles

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. A common and effective method involves the dehydration of an intermediate aldoxime. This two-step, one-pot procedure can be applied to the synthesis of this compound starting from 2-phenylindole-3-carboxaldehyde.

First, the 2-phenylindole-3-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding 2-phenylindole-3-carboxaldehyde oxime. mdpi.commdpi.com This reaction is often straightforward and proceeds in high yield. mdpi.com The resulting oxime is then subjected to dehydration to furnish the nitrile.

A variety of dehydrating agents can be employed for this transformation. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven to be effective. nih.gov This method is generally high-yielding and tolerant of various functional groups. nih.gov

| Starting Material | Intermediate | Dehydrating Agent | Product |

| 2-Phenylindole-3-carboxaldehyde | 2-Phenylindole-3-carboxaldehyde oxime | BOP/DBU | This compound |

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Phenylindoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not a direct method for introducing the acetonitrile group, these reactions are crucial for the synthesis of the substituted 2-phenylindole core, which can then be further functionalized.

The synthesis of 2-phenylindoles can be achieved through various palladium-catalyzed methods, such as the Suzuki-Miyaura coupling or the Sonogashira reaction. researchgate.netmdpi.com For instance, a substituted aniline can be coupled with a phenyl-containing partner to construct the 2-phenylindole scaffold.

A notable approach involves the palladium-catalyzed annulation of anilines with bromoalkynes. nih.gov This method demonstrates excellent regio- and stereoselectivity and is tolerant of a wide range of functional groups. nih.gov Another strategy utilizes a palladium-catalyzed tandem nucleophilic addition/C-H functionalization of anilines and bromoalkynes. nih.gov Once the 2-phenylindole core is synthesized, the acetonitrile moiety can be introduced at the C3 position using one of the methods described previously.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst |

| Suzuki-Miyaura Coupling | 2-Iodoaniline derivative | Phenylboronic acid derivative | Pd(PPh₃)₄ |

| Sonogashira Coupling | 2-Haloaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI |

| Annulation | Aniline | Bromoalkyne | Palladium catalyst |

Multi-component Reactions (MCRs) in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecular architectures from simple starting materials.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure or introduce the necessary functionalities in a convergent manner. For example, a modified Fischer indole synthesis can be designed as a three-component reaction. daneshyari.com This could involve the in situ formation of a phenylhydrazone from a substituted phenylhydrazine, a ketone, and a third component that introduces the acetonitrile precursor.

The Fischer indole synthesis itself, a cornerstone in indole chemistry, typically involves the reaction of a phenylhydrazine with a ketone or aldehyde. chemicalbook.comslideshare.net By designing a process where the precursors for the 2-phenyl and 3-acetonitrile substituents are incorporated in a one-pot reaction, the principles of MCRs can be leveraged to streamline the synthesis. This approach holds significant promise for the development of novel and efficient routes to this compound and its analogs.

Reactivity and Chemical Transformations of 2 Phenylindole 3 Acetonitrile

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization. Deprotonation of the N-H group by a suitable base generates a nucleophilic indolide anion, which can readily react with various electrophiles.

N-Alkylation Reactions

The substitution of the hydrogen atom on the indole nitrogen with an alkyl group is a fundamental transformation. While specific studies detailing the N-alkylation of 2-phenylindole-3-acetonitrile are not extensively documented, the reactivity is expected to follow established protocols for related indole compounds. Generally, these reactions are carried out by treating the indole with a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide). nih.gov

This process allows for the introduction of a wide variety of alkyl groups onto the indole nitrogen, modifying the steric and electronic properties of the molecule. For the parent compound, 2-phenylindole (B188600), N-alkylation has been shown to proceed in moderate to high yields. nih.gov The reaction of 2-phenylindole with various alkylating agents demonstrates the feasibility of this transformation.

Table 1: Representative N-Alkylation Reactions of 2-Phenylindole Note: This table shows data for the parent compound 2-phenylindole as a model for the expected reactivity of this compound.

| Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Ethyl iodide | NaH / DMF | 1-Ethyl-2-phenylindole | 85 | nih.gov |

| Benzyl bromide | NaH / DMF | 1-Benzyl-2-phenylindole | 65 | nih.gov |

| Propargyl bromide | NaH / DMF | 1-Propargyl-2-phenylindole | 52 | nih.gov |

| Prenyl bromide | NaH / DMF | 1-Prenyl-2-phenylindole | 43 | nih.gov |

N-Acylation Reactions

Similar to alkylation, N-acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. d-nb.info Traditional methods often use reactive acylating agents like acyl chlorides. However, modern, milder methods have been developed that exhibit high chemoselectivity for N-acylation over C3-acylation, which is often a competing pathway. d-nb.info

One such method involves the use of stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. d-nb.info This approach is highly functional-group-tolerant. For this compound, this reaction would involve the nucleophilic attack of the indolide anion on the carbonyl carbon of the thioester.

Reactions Involving the Acetonitrile (B52724) Moiety at C3

The acetonitrile group (-CH₂CN) at the C3 position offers another hub for chemical modifications, including reactions of the nitrile group itself and functionalization of the adjacent methylene (B1212753) bridge.

Nucleophilic Substitutions and Additions

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. A classic transformation is the reaction with organometallic reagents, such as Grignard or organolithium reagents. This addition leads to the formation of an intermediate imine anion, which upon acidic hydrolysis yields a ketone. byjus.com This reaction provides a pathway to convert the cyanomethyl group into a longer carbon chain terminating in a carbonyl group.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to yield either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis, typically under controlled acidic or basic conditions, will stop at the acetamide (B32628) stage, yielding 2-(2-phenyl-1H-indol-3-yl)acetamide. byjus.com

More vigorous or prolonged hydrolysis under either strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) catalysis will lead to complete hydrolysis, affording 2-phenylindole-3-acetic acid. byjus.commdpi.com This transformation is particularly significant as indole-3-acetic acid derivatives are an important class of compounds. For instance, the hydrolysis of a related substituted phenylacetonitrile (B145931) to its corresponding phenylacetic acid has been achieved in high yield by refluxing in a mixture of dioxane, water, and concentrated HCl with a titanium chloride catalyst. mdpi.com

Table 2: General Conditions for Nitrile Hydrolysis Note: This table describes general transformations applicable to the acetonitrile moiety.

| Product Type | General Conditions | Resulting Compound from this compound |

| Amide | Partial hydrolysis (e.g., cold conc. HCl) | 2-(2-phenyl-1H-indol-3-yl)acetamide |

| Carboxylic Acid | Complete hydrolysis (e.g., refluxing acid/base) | 2-phenylindole-3-acetic acid |

Further Functionalization of the Acetonitrile Side Chain

The two hydrogen atoms on the methylene carbon (the α-carbon) adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as α-alkylation. google.com This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of substituents on the side chain and the creation of a quaternary carbon center if performed twice.

Electrophilic Aromatic Substitution on the Indole and Phenyl Rings

The indole ring system is characterized as a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in Generally, the preferred site for electrophilic substitution on an indole is the C-3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate cation (arenium ion) formed during the attack at this position, without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

In the case of this compound, the C-3 position is already substituted with an acetonitrile group. This substituent blocks the most reactive site, thereby directing subsequent electrophilic attacks to other positions. When the C-3 position is occupied, electrophilic substitution typically occurs at the C-2 position, or if both are blocked, at the C-6 position of the benzene ring portion of the indole. bhu.ac.in However, with a phenyl group at C-2 and an acetonitrile group at C-3, the electronic landscape is more complex. The pyrrole ring remains the more electron-rich and thus more reactive part of the molecule compared to the C-2 phenyl ring. Strong acidic conditions, often used in nitration, can lead to protonation at C-3, which deactivates the pyrrole ring towards further electrophilic attack and can favor substitution on the benzene ring of the indole, often at the C-5 position. bhu.ac.in

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Each of these reactions typically requires a catalyst to generate a potent electrophile capable of attacking the aromatic system. lkouniv.ac.inuci.edu For instance, Friedel-Crafts acylation of an indole derivative has been accomplished using acetyl chloride in the presence of Et₂AlCl. nih.gov While specific studies on this compound are not detailed, the general principles suggest that substitution would likely occur on the indole nucleus, potentially at the N-1 position or the C-5/C-6 positions of the benzenoid ring, depending on the reaction conditions and the nature of the electrophile.

Cyclization Processes and Heterocycle Annulation

The structure of this compound, featuring a reactive nitrile group and a modifiable indole nitrogen, serves as a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization and annulation reactions. The nitrile group (-CN) is a versatile functional group that can participate in various ring-forming reactions.

One common strategy involves the transformation of the nitrile group. For example, the dehydration of a 2-phenylindole-3-carboxaldehyde oxime, a compound structurally related to this compound, can yield the corresponding nitrile. nih.gov This process, catalyzed by reagents like copper(II) acetate (B1210297) under ultrasound irradiation, demonstrates a synthetic route to the target compound itself. nih.gov

Furthermore, indole derivatives can be functionalized at the nitrogen atom, and these N-substituted derivatives can undergo subsequent intramolecular cyclization. For instance, N-hydroxyalkyl-3-acetoxy-2-phenylindoles undergo an acid-catalyzed reaction to form cyclized 2-phenylindoxyls. arkat-usa.org While this example involves a 3-acetoxy group rather than a 3-acetonitrile, it highlights the potential for cyclization involving substituents at the C-3 position and a functionalized chain at the N-1 position. Palladium-catalyzed intramolecular cyclization is another powerful method for constructing fused ring systems onto the indole core. researchgate.net The synthesis of β- and γ-carbolines can be achieved through the cyclization of imines derived from alkynylindole carboxaldehydes, showcasing how functional groups adjacent to the indole ring can be elaborated into new heterocyclic structures. researchgate.net

Hydrogenation and Dehydrogenation Reactions of the Indole Core

The indole nucleus can undergo hydrogenation to form indoline (B122111) and, under more forcing conditions, fully saturated octahydroindole derivatives. These reactions are crucial for modifying the electronic and structural properties of the molecule and have applications in areas such as hydrogen storage. nih.gov Conversely, the corresponding dehydrogenation process can regenerate the aromatic indole system. nih.gov

Studies on 2,3-dimethylindole, a structural analog of the 2-phenylindole core, provide significant insight into these processes for potential use as a Liquid Organic Hydrogen Carrier (LOHC). nih.govsemanticscholar.orgrsc.org

Hydrogenation: The hydrogenation of the indole ring typically requires a catalyst. For 2,3-dimethylindole, complete hydrogenation to the corresponding octahydro-derivative was achieved using a 5 wt% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst. nih.govrsc.org The reaction proceeds through partially hydrogenated intermediates. semanticscholar.org The nitrile group of this compound can also be hydrogenated, typically to a primary amine (ethylamine group), often using catalysts like platinum or palladium. escholarship.org This reaction would compete with the hydrogenation of the indole ring, and reaction conditions would determine the selectivity.

| Parameter | Value |

|---|---|

| Catalyst | 5 wt% Ru/Al₂O₃ |

| Temperature | 190 °C |

| Pressure | 7 MPa |

| Time for 100% Conversion | 4 hours |

| Product | Octahydro-2,3-dimethylindole |

Dehydrogenation: The reverse process, dehydrogenation, is essential for applications like hydrogen release from LOHCs. For octahydro-2,3-dimethylindole, dehydrogenation was effectively carried out using a 5 wt% Palladium on alumina (Pd/Al₂O₃) catalyst. nih.govrsc.org The reaction is endothermic and proceeds stepwise, releasing hydrogen to regenerate the aromatic indole. nih.govsemanticscholar.org Increasing the temperature accelerates the rate of hydrogen release. nih.gov

| Parameter | Value |

|---|---|

| Catalyst | 5 wt% Pd/Al₂O₃ |

| Temperature Range | 180–210 °C |

| Pressure | 101 kPa |

| Kinetic Order | First-order |

| Apparent Activation Energy | 39.6 kJ mol⁻¹ |

These studies on a closely related indole derivative suggest that the 2-phenylindole core of this compound can be reversibly hydrogenated and dehydrogenated under specific catalytic conditions.

Biological Activities and Molecular Mechanisms of Action of 2 Phenylindole 3 Acetonitrile and Its Derivatives

Anticancer and Anti-proliferative Activities

Derivatives of 2-phenylindole (B188600) represent a class of compounds extensively investigated for their potent anticancer and anti-proliferative properties. Their mechanism of action is multifaceted, targeting key cellular processes involved in the growth and division of cancer cells.

Inhibition of Cancer Cell Line Proliferation

Research has demonstrated that 2-phenylindole derivatives effectively inhibit the growth of various human cancer cell lines. For instance, [(2-Phenylindol-3-yl)methylene]propanedinitriles have shown significant growth inhibition in breast cancer cell lines such as MDA-MB 231 and MCF-7, with IC₅₀ values below 100 nM rsc.orgplos.org. Similarly, a series of 2-phenylacrylonitrile derivatives, developed from a 2-phenylindole scaffold, also exhibited potent anti-proliferative activity. One notable compound, 1g2a, displayed strong inhibitory effects against HCT116 (colon carcinoma) and BEL-7402 (hepatocellular carcinoma) cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively wikipedia.orgmdpi.com. The anti-proliferative activity of 43 different 2-phenylindole derivatives was systematically studied against the human breast cancer cell line MDA-MB 231 nih.gov. Furthermore, some arylthioindole (ATI) derivatives have proven to be potent against MCF-7 breast cancer cells, with one compound showing an IC₅₀ value of 52 nM nih.gov.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231 (Breast Carcinoma) | <100 nM |

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MCF-7 (Breast Carcinoma) | <100 nM |

| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon Carcinoma) | 5.9 nM |

| Compound 1g2a (2-phenylacrylonitrile derivative) | BEL-7402 (Hepatocellular Carcinoma) | 7.8 nM |

| Arylthioindole (ATI) derivative 3 | MCF-7 (Breast Carcinoma) | 52 nM |

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway nih.gov. IDO1 is recognized as an important immunoregulatory enzyme. In the context of cancer, IDO1 expression by tumor cells helps them evade the host's immune system by creating an immunosuppressive microenvironment wikipedia.orgnih.gov. By depleting tryptophan and producing metabolites like kynurenine, IDO1 can inhibit the proliferation and function of T-cells, which are crucial for anti-tumor immunity plos.org.

Therefore, the inhibition of IDO1 has emerged as a significant therapeutic strategy in immuno-oncology rsc.orgnih.gov. While various classes of compounds, such as those with imidazole or N-hydroxyamidine scaffolds, have been developed as IDO1 inhibitors, the scientific literature from the conducted research does not prominently feature direct evidence of modulation or inhibition of IDO1 by 2-Phenylindole-3-acetonitrile or its closely related derivatives rsc.org.

Antimicrobial and Antiviral Properties

Antitubercular Activity (e.g., Polyketide Synthase 13 (Pks13) Inhibition)

In addition to their anticancer properties, 2-phenylindole derivatives have been identified as a promising scaffold for the development of new agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis nih.govfudan.edu.cn. A key target for these compounds is Polyketide Synthase 13 (Pks13), an essential enzyme for the survival of Mtb fudan.edu.cn. Pks13 is crucial for the biosynthesis of mycolic acids, which are unique and essential long-chain fatty acids that form the core of the mycobacterial cell wall nih.govfudan.edu.cn.

Structure-guided design and synthesis of N-phenylindole derivatives have led to the discovery of potent inhibitors of Pks13. Structure-activity relationship (SAR) studies have resulted in compounds with significant activity against the Mtb H37Rv strain. Notably, compounds designated as 45 and 58 were found to be particularly potent, with Minimum Inhibitory Concentration (MIC) values of 0.0625 µg/mL and 0.125 µg/mL, respectively nih.govfudan.edu.cn. Thermal stability analysis confirmed that these compounds bind to the thioesterase (TE) domain of Pks13 with high affinity fudan.edu.cn. The validation of Pks13 as a viable target and the potency of the N-phenylindole scaffold provide a strong basis for the development of novel anti-tuberculosis drugs fudan.edu.cn.

| Compound | Target Organism | Activity (MIC) | Molecular Target |

|---|---|---|---|

| Compound 45 (N-phenylindole derivative) | Mycobacterium tuberculosis H37Rv | 0.0625 µg/mL | Polyketide Synthase 13 (Pks13) |

| Compound 58 (N-phenylindole derivative) | Mycobacterium tuberculosis H37Rv | 0.125 µg/mL | Polyketide Synthase 13 (Pks13) |

| Compound 18 | Mycobacterium tuberculosis H37Rv | 2 µg/mL | Polyketide Synthase 13 (Pks13) |

| Compound 24 | Mycobacterium tuberculosis H37Rv | 4 µg/mL | Polyketide Synthase 13 (Pks13) |

General Antibacterial and Antifungal Efficacy

Derivatives of 2-phenylindole have demonstrated notable efficacy as both antibacterial and antifungal agents. In a study focused on the synthesis of novel 2-phenylindole analogues, several compounds exhibited significant inhibitory activities against a panel of bacterial and fungal strains, including a multidrug-resistant clinical isolate.

The structure-activity relationship analysis from this research indicated that the incorporation of halogens and aliphatic hydrocarbons into the 2-phenylindole structure could enhance the antibacterial capabilities of these compounds while simultaneously reducing their toxicity. Specifically, compounds designated as 3f , 3o , and 3r were identified as having the most potent inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 μg/mL. Furthermore, the compounds 3f , 3h , 3i , 3o , and 3r which demonstrated antibacterial effects, were found to be non-cytotoxic against RAW 264.7 mouse macrophages. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected 2-Phenylindole Derivatives

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 3f | Various bacterial and fungal strains | 2-32 |

| 3o | Various bacterial and fungal strains | 2-32 |

| 3r | Various bacterial and fungal strains | 2-32 |

Anti-HIV Activity

The potential of 2-phenylindole derivatives as anti-HIV agents has been explored, though with limited success for certain analogues. One study evaluated the anti-HIV activity of 5-(2-phenyl-3'-indolal)-2-thiohydantoin , a compound that incorporates two structural motifs found in other highly active anti-HIV agents. nih.gov However, this particular derivative exhibited poor activity against the virus and was accompanied by rather high cytotoxicity. nih.gov

In a separate line of research, new phenyl ethyl thiourea (PET) derivatives were synthesized with the aim of extending the structure-activity relationship studies of PET molecules known for their anti-HIV activity. Preliminary results from the evaluation of these compounds indicated that they possessed low anti-HIV activity. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 2-phenylindole core structure has been a foundation for the development of potent anti-inflammatory agents, with derivatives demonstrating effects on several key pathways involved in the inflammatory response.

Small molecule inhibitors that can block nitric oxide synthase (NOS) may offer a therapeutic approach for inflammation. nih.gov During the screening of a commercial compound library, 2-phenylindole itself was found to display inhibitory activity against nitrite (B80452) production, an indicator of NOS activity, with an IC50 value of 38.1 ± 1.8 μM. nih.gov This initial finding prompted the synthesis and evaluation of a series of 2-arylindole derivatives to identify more potent inhibitors.

Subsequent biological evaluations revealed that 3-carboxaldehyde oxime and cyano substituted 2-phenylindoles (designated as compounds 5 and 7 respectively) exhibited the strongest inhibitory activities against nitrite production. nih.gov Their IC50 values were determined to be 4.4 ± 0.5 μM and 4.8 ± 0.4 μM, respectively, indicating a significant improvement in potency over the parent 2-phenylindole compound. nih.gov

Table 2: Nitric Oxide Synthase (NOS) Inhibitory Activity of 2-Phenylindole and its Derivatives

| Compound | IC50 (μM) for Nitrite Production Inhibition |

|---|---|

| 2-Phenylindole | 38.1 ± 1.8 |

| 3-Carboxaldehyde oxime substituted 2-phenylindole (5) | 4.4 ± 0.5 |

| Cyano substituted 2-phenylindole (7) | 4.8 ± 0.4 |

The Nuclear Factor-kappa B (NFκB) signaling pathway is a critical regulator of inflammation, and its modulation is a key target for anti-inflammatory drug development. researchgate.net The initial screening that identified the NOS inhibitory activity of 2-phenylindole also revealed its ability to inhibit NFκB with an IC50 value of 25.4 ± 2.1 μM. nih.gov

Further investigation into the synthesized derivatives showed that the 3-carboxaldehyde oxime and cyano substituted 2-phenylindoles (compounds 5 and 7 ) were also potent inhibitors of NFκB, with IC50 values of 6.9 ± 0.8 μM and 8.5 ± 2.0 μM, respectively. nih.gov Notably, a 6′-MeO-naphthalen-2′-yl indole (B1671886) derivative (compound 10at ) displayed excellent inhibitory activity against NFκB, with an IC50 value of 0.6 ± 0.2 μM, highlighting the potential for significant potency enhancement through structural modification. nih.gov

Table 3: NFκB Inhibitory Activity of 2-Phenylindole and its Derivatives

| Compound | IC50 (μM) for NFκB Inhibition |

|---|---|

| 2-Phenylindole | 25.4 ± 2.1 |

| 3-Carboxaldehyde oxime substituted 2-phenylindole (5) | 6.9 ± 0.8 |

| Cyano substituted 2-phenylindole (7) | 8.5 ± 2.0 |

| 6′-MeO-naphthalen-2′-yl indole derivative (10at) | 0.6 ± 0.2 |

The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, is a well-established mechanism for anti-inflammatory drugs. Research into 2-phenylindole derivatives has identified a class of these compounds as selective inhibitors of COX-2. Specifically, 2-phenyl-3-sulfonylphenyl-indole derivatives have been identified as potent and selective COX-2 inhibitors. This work led to the discovery of compounds 4a and 8a , which possessed higher activity than the well-known COX-2 inhibitor, Celecoxib, in a cellular assay.

Table 4: COX-2 Inhibitory Activity of Selected 2-Phenyl-3-sulfonylphenyl-indole Derivatives

| Compound | Comparative Activity |

|---|---|

| 4a | Higher activity than Celecoxib in cellular assay |

| 8a | Higher activity than Celecoxib in cellular assay |

Neurological and Central Nervous System (CNS) Activities

The biological activities of 2-phenylindole derivatives have been found to extend to the central nervous system. A recent review highlighted that the pharmacological effects of these compounds include targeting the CNS.

In a specific investigation into the anticonvulsant properties of substituted 2-phenylindole derivatives, several compounds were synthesized and evaluated. Among these, compounds 2b , 2c , and 2e were identified as having the most potent anticonvulsant effects in a maximal electroshock (MES) induced seizure model. A docking study suggested that the mechanism of action for these compounds may involve interactions with the gamma-butyric acid (GABAA) receptor and the AMPA-sensitive glutamate receptor, with compounds 2b , 2c , and 2c showing good binding energies for the AMPA receptor.

Furthermore, a study on indole-3-acetonitrile explored its interaction with neuroblastoma cells and its potential connection with the serotonin (B10506) and dopamine pathways. This research suggests a possible role for this compound in neuro-oncology and its influence on key neurotransmitter systems.

Neuroprotective Effects

Oxidative stress is a key factor in the development of many neurodegenerative diseases tandfonline.com. Compounds that can mitigate oxidative damage are therefore of significant interest for neuroprotection. Synthetic indole-based compounds have been evaluated as multifunctional neuroprotectors nih.gov. Studies on related indole derivatives have demonstrated their ability to protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂) and amyloid-β (Aβ) peptides nih.gov.

In one study, SH-SY5Y neuroblastoma cells treated with H₂O₂ experienced a significant reduction in metabolic activity to 52.28% cell viability. However, pretreatment with certain indole derivatives significantly reduced this cell mortality, preserving viability to levels as high as 89.41% nih.gov. This protective effect is linked to the compounds' ability to counter oxidative stress. Furthermore, these compounds demonstrated the potential to provide neuroprotective effects against Aβ-induced cytotoxicity in vitro, suggesting a role in mitigating neuroinflammation nih.gov. The neuroprotective activity of these compounds is often attributed to their antioxidant properties, including the ability to scavenge free radicals and chelate metal ions involved in oxidative processes nih.gov.

Anticonvulsant and Antipsychotic Properties

The therapeutic potential of indole derivatives extends to anticonvulsant and antipsychotic applications. While research specifically on this compound is limited in this area, related structures have shown promise. For instance, a series of 3-substituted pyrrolidine-2,5-dione acetamides demonstrated broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests nih.gov.

The mechanism of action for some of these anticonvulsant compounds is believed to be complex, potentially involving the inhibition of sodium and calcium currents in the central and peripheral nervous system nih.gov. The search for new anticonvulsant medications is partly driven by the need to overcome the limitations of existing drugs like benzodiazepines, which, despite their effectiveness, have notable adverse effects such as abuse liability and withdrawal symptoms nih.gov.

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) are a large family of receptors that are crucial targets in drug therapy nih.gov. The 2-phenylindole scaffold has been identified as a key structure for developing modulators of specific GPCRs.

The GPRC6A receptor is a class C GPCR that is activated by L-α-amino acids, cations, and osteocalcin nih.govbiorxiv.org. The 2-arylindole structure has served as a scaffold for the first allosteric antagonists of this receptor nih.govresearchgate.net. A structure-activity relationship study involving a library of 3-substituted 2-arylindoles led to the identification of potent and selective antagonists for the GPRC6A receptor, with some compounds showing activity in the low micromolar range nih.gov. These antagonists display high selectivity for GPRC6A over other related GPCRs, making them valuable tools for studying the receptor's function nih.gov.

The Adenosine A3 receptor (A3AR) is involved in various physiological processes, including the modulation of inflammation nih.govnih.gov. A3AR has emerged as a promising therapeutic target for inflammatory diseases like psoriasis and rheumatoid arthritis nih.govfrontiersin.org. While not directly based on the 2-phenylindole structure, research into allosteric modulators for this receptor highlights the broader search for compounds that can fine-tune GPCR activity nih.gov. Allosteric enhancers for the A3AR have been identified from other chemical classes, such as 3-(2-pyridinyl)isoquinoline derivatives, which demonstrates a mechanism of action that involves slowing the dissociation of agonist radioligands from the receptor nih.gov. Two selective A3AR agonists, IB-MECA and Cl-IB-MECA, have advanced to clinical trials for treating inflammatory conditions unifi.it.

Other Therapeutic Potentials

Aldose Reductase (AR) Inhibition in Diabetic Complications

Chronic hyperglycemia in diabetes mellitus can lead to long-term complications affecting the nerves, kidneys, and eyes nih.govunits.it. One of the key pathogenic mechanisms is the increased activity of the enzyme aldose reductase (AR) in the polyol pathway, which converts glucose to sorbitol units.itresearchgate.net. The accumulation of sorbitol leads to osmotic stress and cellular damage units.itnih.gov.

Inhibiting aldose reductase is therefore a major therapeutic strategy to prevent or manage these complications researchgate.netnih.gov. Aldose reductase inhibitors (ARIs) impede the flow of glucose through this pathway, reducing the buildup of sorbitol and fructose nih.gov. While many ARIs have been developed and tested, including carboxylic acid derivatives and spirohydantoins, the search for new classes of inhibitors continues due to issues with tissue penetration and side effects of existing compounds units.itresearchgate.net. Epalrestat is currently the only commercially available ARI units.it. The potential for 2-phenylindole derivatives to act as ARIs remains an area for further investigation.

Antioxidant Activity

The indole nucleus is known for its radical scavenging properties, and 2-phenylindole derivatives have shown significant antioxidant activity . Oxidative stress, caused by an excess of reactive oxygen species (ROS), is implicated in numerous diseases tandfonline.com. The antioxidant capacity of 2-phenylindole derivatives has been evaluated using various in vitro assays.

Studies have demonstrated that these compounds can effectively inhibit lipid peroxidation. For example, a series of 2-phenylindole derivatives showed 72–98% inhibition of lipid peroxidation at a concentration of 10⁻³ M, which is comparable to the well-known antioxidant BHT (88%) tandfonline.comtandfonline.com. Their antioxidant mechanism involves the pyrrole (B145914) ring of the indole structure, from which an electron can be removed to generate a stabilizing radical cation tandfonline.com. The scavenging activity of these compounds was found to be greater against hydroxyl radicals than against superoxide anion radicals tandfonline.com. The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the phenyl ring can enhance the antioxidant activity of these compounds .

Table 1: Antioxidant Activity of 2-Phenylindole Derivatives

| Assay Type | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Lipid Peroxidation Inhibition | 2-Phenylindole derivatives | Showed 72-98% inhibition at 10⁻³ M, similar to BHT. | tandfonline.comtandfonline.com |

| DPPH Radical Scavenging | 2-Phenylindole derivatives | Some derivatives showed high scavenging activity (88-96%) at 10⁻³ M and 10⁻⁴ M concentrations. | tandfonline.com |

| Radical Scavenging Mechanism | Indolic Compounds | The pyrrole ring's ability to form a radical cation contributes to antioxidant activity. | tandfonline.com |

Structure Activity Relationship Sar Studies

Influence of Substitutions on the 2-Phenyl Ring

The nature and position of substituents on the 2-phenyl ring play a pivotal role in modulating the biological activity of 2-phenylindole-3-acetonitrile derivatives. Research has shown that both electronic and steric factors of these substituents can significantly impact potency.

Detailed studies on related 2-arylindoles as inhibitors of nitric oxide synthase have provided valuable insights. For instance, the introduction of halogen atoms to the phenyl group has a variable effect. While dichloro-substitution resulted in moderate inhibitory activity, difluoro-substitution led to a reduction in activity. Interestingly, a 4'-fluoro group was found to be favorable, whereas a 4'-bromo substituent was less active. nih.gov

The presence of methoxy (B1213986) groups on the phenyl ring has also been systematically investigated. Dimethoxy substitution, particularly at the 3' and 5' positions, demonstrated potent activity. In contrast, single methoxy substitutions at either the 3' or 4' position resulted in significantly weaker inhibitory effects. nih.gov Furthermore, the introduction of an amino group at the 3' position of the phenyl ring yielded better inhibitory activity against nitric oxide production compared to a 4'-amino substitution. nih.gov

In the context of anticancer activity, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 2-phenylindole (B188600) derivatives as tubulin inhibitors suggested that substituents on the phenyl ring (designated as R3 in the study) should preferably be of the methoxy-kind rather than trifluoromethyl-kind groups to enhance activity. plos.org This indicates a preference for electron-donating groups over strongly electron-withdrawing groups at this position for this specific biological target.

Table 1: Influence of 2-Phenyl Ring Substituents on Nitric Oxide Production Inhibition by 2-Arylindoles

| Compound | Substituent on 2-Phenyl Ring | IC50 (µM) |

|---|---|---|

| 10ad | 3',5'-dichloro | 45.0 |

| 10ae | 3',5'-difluoro | >50 (23.5% inhibition at 50 µM) |

| 10af | 4'-fluoro | 17.9 |

| 10ak | 4'-bromo | >50 (42.4% inhibition at 50 µM) |

| 10ag | 3',5'-dimethoxy | 29.6 |

| 10ah | 4'-methoxy | >50 (48.6% inhibition at 50 µM) |

| 10ai | 3'-methoxy | 49.7 |

| 10an | 3'-amino | 30.1 |

Role of the Indole (B1671886) N1-Substitution in Biological Efficacy

Modification of the indole N1-position has been explored as a strategy to fine-tune the biological activity of 2-phenylindole derivatives. The introduction of various substituents at this position can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

Studies on the inhibition of nitrite (B80452) production have shown that N-alkylation of the parent 2-phenylindole scaffold can have a modest impact on activity. For instance, the introduction of a propargyl group or a tert-butoxycarbonyl (Boc) protecting group resulted in moderate inhibitory effects. nih.gov However, many other N-alkylated derivatives were found to be largely inactive. nih.gov

A 3D-QSAR study focused on the anticancer activity of 2-phenylindole derivatives highlighted more specific requirements for the N1-substituent (designated as R2 in the study). The model indicated that a linear alkyl chain of four or five carbon atoms in length at this position is favorable for activity. plos.org This suggests that the size and lipophilicity of the N1-substituent are critical determinants for anticancer efficacy in this class of compounds.

Table 2: Effect of Indole N1-Substitution on Nitrite Production Inhibition by 2-Phenylindoles

| Compound | N1-Substituent | IC50 (µM) |

|---|---|---|

| 1 | -H | 38.1 |

| 2d | Propargyl | 44.3 |

| 2f | Boc | 34.2 |

Criticality of the C3-Substituent (Acetonitrile) and its Modifications

The substituent at the C3-position of the 2-phenylindole core is a critical determinant of biological activity. A systematic evaluation of different functional groups at this position has demonstrated the paramount importance of the acetonitrile (B52724) moiety.

In a study investigating nitric oxide synthase and NFκB inhibitors, various 3-substituted 2-phenylindole derivatives were synthesized and evaluated. The parent 2-phenylindole showed moderate activity. The introduction of a 3-carboxaldehyde group resulted in a significant decrease in inhibitory activity. nih.gov However, conversion of the carboxaldehyde to an oxime or, more importantly, to a cyano (acetonitrile) group led to a dramatic enhancement in potency. nih.gov Specifically, the this compound derivative exhibited strong nitrite inhibitory activity with an IC50 value of 4.8 µM and potent NFκB inhibition with an IC50 of 8.5 µM. nih.gov

This highlights that the electronic properties and the geometry of the C3-substituent are crucial for potent biological activity. The strong electron-withdrawing nature and the linear geometry of the nitrile group appear to be key features for effective interaction with the biological targets in this context.

Table 3: Comparison of C3-Substituents on 2-Phenylindole for Nitrite and NFκB Inhibition

| Compound | C3-Substituent | Nitrite Inhibition IC50 (µM) | NFκB Inhibition IC50 (µM) |

|---|---|---|---|

| 1 | -H | 38.1 | 25.4 |

| 4 | -CHO | Much less active than 1 | Much less active than 1 |

| 5 | -CH=NOH | 4.4 | 6.9 |

| 7 | -CH2CN | 4.8 | 8.5 |

Conformational and Stereochemical Factors Governing Activity

The three-dimensional arrangement of the this compound scaffold and its derivatives is a key factor governing their biological activity. The relative orientation of the 2-phenyl ring with respect to the indole plane, as well as the conformation of substituents, can significantly influence the binding affinity to target proteins.

While specific conformational analysis studies on this compound are not extensively detailed in the reviewed literature, insights can be drawn from broader computational studies on related 2-phenylindole derivatives. For anticancer activity, the spatial arrangement of pharmacophoric features is critical. plos.org The planarity of the indole ring, combined with the rotational freedom of the 2-phenyl group, allows the molecule to adopt various conformations. The preferred conformation for biological activity is one that allows for optimal interactions with the target, such as tubulin. plos.org

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool to identify the key chemical features responsible for the biological activity of a series of compounds. For 2-phenylindole derivatives with anticancer activity, 3D-QSAR studies have helped to elucidate the essential pharmacophoric features. plos.orgnih.gov

Based on a CoMFA (Comparative Molecular Field Analysis) study, a pharmacophore model for anticancer 2-phenylindole derivatives can be proposed. plos.org This model suggests the following key features:

A hydrogen bond donor feature: associated with the indole N-H group.

An aromatic ring feature: corresponding to the indole scaffold.

A second aromatic ring feature: represented by the 2-phenyl group.

Specific steric and electronic requirements for substituents: As discussed in the previous sections, the model favors higher electronegativity for substituents on the indole ring (R1), linear alkyl chains of 4-5 carbons at the N1-position (R2), and methoxy-like groups on the 2-phenyl ring (R3). plos.org

Lead optimization is an iterative process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.com For the this compound scaffold, lead optimization strategies would involve:

Systematic modification of the 2-phenyl ring: Based on the SAR data, introducing electron-donating groups at specific positions could be a viable strategy to enhance potency.

Exploration of a wider range of N1-substituents: While linear alkyl chains have been suggested to be beneficial, the introduction of other functional groups could improve properties like solubility and metabolic stability.

Bioisosteric replacement of the acetonitrile group: Although the nitrile is critical for activity, exploring other small, linear, electron-withdrawing groups could lead to compounds with similar or improved activity and a better safety profile.

Through the application of these pharmacophore-guided and SAR-driven lead optimization strategies, the this compound scaffold can be further developed into potent and selective drug candidates for various therapeutic applications.

Computational Investigations and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Detailed Density Functional Theory (DFT) studies specifically elucidating the electronic structure, reactivity, and intramolecular interactions of 2-Phenylindole-3-acetonitrile have not been prominently reported. General principles of DFT allow for the theoretical calculation of various molecular properties, but specific data sets for this compound are not readily found.

Prediction of Electronic Structure and Reactivity Descriptors

There is a lack of published research detailing the prediction of electronic structure and reactivity descriptors for this compound using quantum chemical methods. Such studies would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index. This information is crucial for predicting the kinetic stability and reactivity of the molecule. However, specific values for these descriptors for this compound are not available in the reviewed literature.

Analysis of Intramolecular Interactions and Charge Transfer

Similarly, a specific analysis of the intramolecular interactions and potential for intramolecular charge transfer (ICT) within the this compound molecule is not found in current literature. Such an analysis would investigate the electronic interplay between the phenyl ring, the indole (B1671886) core, and the electron-withdrawing acetonitrile (B52724) group at the 3-position. The distribution of electron density and the molecular electrostatic potential surface would reveal regions susceptible to electrophilic or nucleophilic attack and provide insights into non-covalent interactions, but this has not been specifically documented for this compound.

Molecular Docking and Molecular Dynamics (MD) Simulations

While molecular docking and dynamics simulations are powerful tools to understand the biological potential of compounds, specific applications of these methods to this compound are not detailed in the available research. Studies on related 2-phenylindole (B188600) derivatives have shown interactions with targets like tubulin and various receptors, but it is not confirmed whether this compound was included in these analyses or how it would behave.

Ligand-Protein Binding Mode Prediction

There are no specific published molecular docking studies that predict the binding mode of this compound with any particular protein target. Such research would provide hypothetical binding poses and estimate the binding affinity, identifying key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and pi-stacking. Without these studies, the potential biological targets and binding interactions of this specific compound remain speculative.

Elucidation of Dynamic Protein-Ligand Interactions

In the absence of initial docking studies, there are consequently no molecular dynamics (MD) simulations that elucidate the dynamic behavior of a this compound-protein complex. MD simulations would offer a deeper understanding of the stability of the predicted binding pose over time, revealing conformational changes in both the ligand and the protein and providing a more accurate picture of the binding energetics.

Conformational Landscape Analysis in Solution

A detailed analysis of the conformational landscape of this compound in solution, typically performed using MD simulations or other conformational search methods, is not available. Such an investigation would identify the most stable low-energy conformations of the molecule in a solvent, which is crucial for understanding its behavior in a biological environment and for accurate molecular docking studies.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity

Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery to accurately predict the binding free energies of small molecules to their protein targets. This technique simulates a non-physical, or "alchemical," pathway to gradually transform one molecule into another, allowing for the calculation of the free energy difference between two states, such as the binding of two different ligands to the same receptor. By providing a quantitative measure of binding affinity, FEP can guide the optimization of lead compounds by predicting how chemical modifications will affect their potency. columbia.edu

The core principle of FEP lies in statistical mechanics, where the free energy difference between two states, A and B, is calculated by sampling the system's configurations as it is gradually perturbed from state A to state B. This method is computationally intensive, requiring significant computational resources to achieve accurate predictions. columbia.edu However, its ability to provide precise estimations of binding affinities makes it a valuable tool in modern drug discovery pipelines.

While FEP and alchemical calculations are powerful techniques for predicting the binding affinity of ligands, including those with an indole scaffold, specific studies applying these methods to this compound were not prominently found in the reviewed scientific literature. The application of such methods could, however, provide valuable insights into the interactions of this compound with various biological targets, thereby accelerating the discovery of its potential therapeutic roles. Computational methods have been widely utilized to estimate the binding affinity of 2-phenylindole derivatives to proteins using thermodynamic parameters like Gibbs free energy. researchgate.net

In Silico ADME-Tox Prediction and Virtual Screening

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. japsonline.comjapsonline.com For indole derivatives, various computational tools and models have been employed to assess these properties.

Virtual screening is another computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. jetir.org This can be done through ligand-based or structure-based approaches. In the context of 2-phenylindole derivatives, virtual screening has been used to identify potential inhibitors for various targets. jetir.org For instance, a study on indole derivatives used in silico tools like SwissADME to predict pharmacokinetic properties and Toxtree to assess toxicity, finding that some derivatives possessed favorable ADME profiles and were non-carcinogenic and non-mutagenic. globalhealthsciencegroup.com

Research on a series of synthesized 2-phenylindole derivatives revealed that several compounds exhibited excellent in silico ADME properties. researchgate.net Another study focusing on novel indole derivatives showed good oral absorption and no CYP450 2D6 inhibition or Blood-Brain Barrier (BBB) penetration in in silico pharmacokinetic models. japsonline.com Quantitative Structure-Toxicity Relationship (QSTR) studies also indicated high LD50 values, suggesting low acute toxicity for these compounds. japsonline.com

Below is a table summarizing the types of in silico predictions performed on related indole derivatives:

| Prediction Type | Methodology/Software | Findings for Indole Derivatives | Reference |

| ADME Prediction | SwissADME | Favorable pharmacokinetic properties for several derivatives. | globalhealthsciencegroup.comijpsjournal.com |

| Toxicity Prediction | Toxtree, TOPKAT | Predicted to be non-carcinogenic and non-mutagenic with high LD50 values. | japsonline.comglobalhealthsciencegroup.com |

| Oral Bioavailability | Lipinski's Rule of Five | Many derivatives meet the criteria for good oral bioavailability. | globalhealthsciencegroup.com |

| Virtual Screening | PyRx, Molecular Docking | Identification of potential inhibitors for targets like Nipah virus G protein. | jetir.org |

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties and activities of molecules. uni-bonn.dearxiv.orgopenreview.net For indole derivatives, ML models have been developed to predict their biological activities, such as anticancer potential. nih.gov

One approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. nih.gov Machine learning algorithms, such as Random Forest, Support Vector Regression, and Neural Networks, have been used to build predictive QSAR models for indole derivatives. nih.govfrancis-press.com For example, a study on the C-H activation reaction of indoles used several ML algorithms to predict reaction outcomes, with the Random Forest algorithm showing the best performance. francis-press.com

In another study, a novel GP-tree-based QSAR model optimized by the Ant Lion Optimizer was developed to predict the anticancer activity of indole derivatives. This model demonstrated high accuracy in its predictions. nih.gov Furthermore, molecular docking combined with weighted sum methods has helped in identifying promising indole-based candidates as dual inhibitors of topoisomerase I and II. nih.gov

The application of deep learning, a subset of ML, has also been explored. A deep learning-based platform called DeepPurpose has been used for ligand-based virtual screening to predict drug-target interactions for natural products, including indole derivatives. nih.gov

The table below highlights some applications of AI and ML in the study of indole derivatives:

| Application | AI/ML Technique | Objective | Outcome | Reference |

| Activity Prediction | Random Forest, KNN, Neural Networks | Predict the energy barrier and selectivity of C-H activation reactions of indoles. | Random Forest algorithm provided the most accurate predictions. | francis-press.com |

| Anticancer Activity Prediction | GP-tree-based QSAR, Ant Lion Optimizer | Predict the LogIC50 values of indole derivatives against cancer cell lines. | Developed a highly accurate predictive model for anticancer activity. | nih.gov |

| Virtual Screening | Deep Learning (DeepPurpose) | Predict drug-target interactions for natural products. | Successfully identified potential inhibitors from a large database. | nih.gov |

| QSAR Modeling | Ridge Regression | Develop QSAR models for the anticancer activity of 2-phenylindole derivatives. | The model showed high predictive capability for anticancer activity. | researchgate.net |

Advanced Characterization Techniques in Biological Research

X-ray Crystallography of 2-Phenylindole-3-acetonitrile-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins. By analyzing the diffraction pattern of X-rays passing through a crystal of a protein-ligand complex, researchers can generate a detailed electron density map and build an atomic-resolution model. This model reveals the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the target protein upon binding.

In the context of this compound, obtaining a crystal structure of its complex with a biological target would be a pivotal step in understanding its mechanism of action. The process involves co-crystallizing the purified target protein with the compound or soaking a pre-formed protein crystal in a solution containing the compound. The resulting crystal is then exposed to a high-intensity X-ray beam, and the diffraction data are collected.

The structural information derived is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the identification of key hydrogen bonds, hydrophobic interactions, or van der Waals contacts between this compound and its target can guide the design of new analogs with enhanced binding affinity.

While specific crystal structures of this compound complexed with a biological target are not publicly available, the table below illustrates the typical data that would be generated from such an experiment.

| Parameter | Hypothetical Data for Target-Compound Complex | Description |

|---|---|---|

| PDB ID | XXXX | Unique Protein Data Bank identifier for the deposited structure. |

| Space Group | P212121 | Describes the symmetry of the crystal lattice. nih.gov |

| Unit Cell Dimensions (Å) | a=50.2, b=85.5, c=110.8 | The dimensions of the repeating unit of the crystal. mdpi.com |

| Resolution (Å) | 1.8 | A measure of the level of detail in the electron density map; lower numbers are better. |

| R-work / R-free | 0.18 / 0.21 | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Amino acid residues in the target's binding pocket that form direct contacts with the ligand. |

| Observed Interactions | Hydrogen bond, π-π stacking | Specific non-covalent interactions stabilizing the ligand in the binding site. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the structure of the complex under near-physiological conditions. nih.govnih.gov Unlike crystallography, NMR does not require crystallization of the complex.

Several NMR experiments can be employed to characterize the interaction between this compound and its target protein:

Chemical Shift Perturbation (CSP): This is one of the most common methods to map the binding site of a ligand on a protein. researchgate.net By recording 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of this compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift changes are likely to be at or near the binding interface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is particularly useful for identifying binders from a mixture of compounds. It works by selectively saturating protons of the protein with radiofrequency pulses. This saturation is transferred via spin diffusion to a ligand that is in close proximity (i.e., bound), resulting in a decrease in the intensity of the ligand's NMR signals. The specific protons of this compound that are closest to the protein surface will show the strongest effect, providing an "epitope map" of the binding mode.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique also detects ligand binding by observing the ligand's NMR signals. It relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand, providing a sensitive method for detecting weak interactions.

These methods can confirm direct binding, identify the binding site, and be used to determine the dissociation constant (Kd) of the interaction. researchgate.net